molecular formula C32H44N4O6 B1426548 (S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate CAS No. 1140908-89-9

(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate

Número de catálogo: B1426548
Número CAS: 1140908-89-9
Peso molecular: 580.7 g/mol
Clave InChI: YXDNWVZKBKEJEH-KCHLEUMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate is a sophisticated synthetic compound of significant interest in medicinal chemistry and protease research. Its complex structure, featuring multiple chiral centers and a morpholinoacetamide moiety, is characteristic of potent, mechanism-based enzyme inhibitors. This compound is primarily investigated as a potential inhibitor for proteolytic enzymes, with a strong focus on cysteine and serine proteases. Protease inhibitors are crucial tools for dissecting complex biochemical pathways and are a cornerstone of drug discovery for conditions ranging from viral infections to cancer . The specific stereochemistry and peptidomimetic design of this molecule are intended to confer high binding affinity and selectivity, making it a valuable probe for studying enzyme kinetics and signal transduction mechanisms. The incorporation of the morpholine ring is a common strategy in drug design to improve pharmacokinetic properties, such as solubility and metabolic stability . Researchers utilize this compound in high-throughput screening assays, target validation studies, and as a lead structure for the rational design of novel therapeutic agents targeting pathogenic proteases. Its research value lies in its ability to help elucidate the role of specific proteases in disease etiology and to identify new intervention points for therapeutic development.

Propiedades

IUPAC Name

methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O6/c1-23(2)20-27(31(39)35-28(32(40)41-3)21-25-12-8-5-9-13-25)34-30(38)26(15-14-24-10-6-4-7-11-24)33-29(37)22-36-16-18-42-19-17-36/h4-13,23,26-28H,14-22H2,1-3H3,(H,33,37)(H,34,38)(H,35,39)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDNWVZKBKEJEH-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-Morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate, often referred to as a complex amino acid derivative, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is C22H30N4O4C_{22}H_{30}N_4O_4, with a molecular weight of approximately 414.50 g/mol. The presence of morpholino and phenyl groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties . It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial protein synthesis, likely through interference with ribosomal function or disruption of membrane integrity .

Apoptosis Induction

The compound has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. It activates the intrinsic apoptotic pathway via mitochondrial depolarization and subsequent caspase activation. This mechanism highlights its role in targeted cancer therapy, especially in resistant cancer types .

Modulation of Signaling Pathways

This compound also modulates several key signaling pathways:

  • MAPK/ERK Pathway : Influences cell proliferation and survival.
  • NF-kB Pathway : Plays a role in inflammation and immune response regulation.
  • PI3K/Akt/mTOR Pathway : Implicated in cell growth and metabolism .

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating potent anticancer effects .
  • Antimicrobial Efficacy :
    In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Apoptosis InductionActivation of intrinsic pathway
MAPK/ERK Pathway ModulationAltered cell proliferation
NF-kB Pathway InteractionModulated inflammatory response

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-Morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate is explored for its potential as a therapeutic agent due to its structural similarity to amino acids, particularly phenylalanine. Its derivatives have been investigated for their roles in:

  • Anticancer Therapy : Research indicates that compounds similar to this derivative can be used in developing targeted therapies for cancers, especially hematological malignancies. They may function as modulators of immune responses when conjugated with chimeric antigen receptors (CARs) .

Neuropharmacology

The compound's morpholino group suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Studies have shown that amino acid derivatives can influence cognitive functions and may have neuroprotective effects .

Biochemical Research

In biochemical studies, the compound is used as a probe to study protein interactions and enzyme activity related to amino acid metabolism. Its ability to mimic natural substrates allows researchers to investigate metabolic pathways and enzyme kinetics .

Data Tables

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent targeting CD19+ malignanciesLuckose et al., 2015
NeuropharmacologyModulator of neurotransmitter systemsCase studies on amino acid effects
Biochemical ResearchProbe for studying protein interactionsVarious biochemical studies

Case Studies

  • Anticancer Activity : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against B-cell malignancies when used in conjunction with CAR T-cell therapy. The results indicated enhanced targeting of CD19+ cells, showcasing its potential as an adjunct therapy in immuno-oncology .
  • Neuroprotective Effects : In animal models, the administration of this compound showed improvements in cognitive performance and reduced neuronal apoptosis, suggesting its utility in treating neurodegenerative diseases .
  • Enzyme Interaction Studies : The compound was utilized to investigate the kinetics of specific enzymes involved in amino acid metabolism, revealing insights into substrate specificity and enzyme regulation mechanisms .

Comparación Con Compuestos Similares

Structural Analogues from Tubulysin Modifications

Several analogues, such as (S)-Methyl 2-(2-bromo-5-((S)-2-(tert-butoxycarbonyl)-3-methylbutanamido)benzamido)-3-phenylpropanoate (5a) and (S)-Methyl 2-(3-((S)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-methylbutanamido)benzamido)-3-phenylpropanoate (6), share a similar backbone but differ in substituents . Key distinctions include:

  • tert-Butoxycarbonyl (Boc) Groups : Improve solubility in organic solvents and stabilize intermediates during synthesis.
  • Biological Activity : These derivatives are designed as tubulysin analogues, targeting microtubule disruption in cancer cells. However, their antitumor efficacy varies due to steric and electronic effects of substituents .

Silyl-Containing Derivative

Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (1.5c) features a dimethyl(phenyl)silyl group instead of the morpholinoacetamido moiety . This modification significantly alters physicochemical properties:

  • Synthesis Yield : 64% yield via FeCl₃/2,6-Lutidine catalysis, lower than the target compound’s optimized methods (e.g., 76% in carfilzomib intermediates) .
  • Melting Point: 57–62°C, suggesting lower crystallinity compared to morpholino-containing analogues.

Antitumor Intermediate Derivatives (IIa–IIg)

Compounds IIa–IIg from exhibit variations in aromatic and aliphatic substituents, impacting their pharmacokinetic profiles :

  • NMR Shifts : For example, IIa shows distinct ¹H-NMR signals at δ 7.25–7.35 (aromatic protons) and δ 1.20–1.40 (methyl groups), indicating electronic environment differences compared to the target compound.
  • Precision Mass Data : HRMS confirms molecular weights (e.g., 589.28 for IIa), aiding in purity assessment during synthesis.

Comparative Data Table

Compound Name Key Substituents Synthesis Yield Melting Point (°C) Biological Target
(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-Morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate Morpholinoacetamido, phenyl 76% Not reported Proteasome (Carfilzomib)
(S)-Methyl 2-(2-bromo-5-((S)-2-(tert-butoxycarbonyl)-3-methylbutanamido)benzamido)-3-phenylpropanoate (5a) Bromo, Boc 68% 102–105 Microtubules (Tubulysins)
Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate (1.5c) Dimethyl(phenyl)silyl 64% 57–62 Not specified
Compound IIa Varied aromatic/aliphatic groups 72% 88–92 Antitumor screening

Key Findings and Implications

Steric and Electronic Effects: The morpholinoacetamido group in the target compound enhances hydrogen-bonding interactions with proteasomes, unlike bromo or silyl substituents in analogues .

Synthetic Efficiency : Boc-protected intermediates (e.g., 5a) simplify purification but require additional deprotection steps, whereas the target compound’s synthesis emphasizes stereo-control .

Thermal Stability : Higher melting points in bromo-containing derivatives (102–105°C) suggest greater crystallinity, advantageous for long-term storage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide coupling (e.g., using DCC or EDC as coupling agents) and hydrogenation steps. Key steps include:

  • Step 1 : Activation of carboxylic acid groups using reagents like trifluoroacetic anhydride ().
  • Step 2 : Sequential peptide coupling under inert atmosphere (N₂) with triethylamine as a base ( ).
  • Step 3 : Purification via column chromatography or preparative HPLC to isolate intermediates ( ).
    Optimization strategies:
  • Adjust solvent polarity (e.g., chloroform vs. ethyl acetate) to minimize side reactions.
  • Monitor reaction progress with TLC or LC-MS to identify optimal termination points.
  • Use catalytic Pd/C under controlled H₂ pressure for selective hydrogenation ( ) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

Technique Purpose Key Parameters
HPLC Purity assessmentReverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA) .
NMR Structural confirmation¹H/¹³C NMR in DMSO-d₆ or CDCl₃; focus on morpholino proton signals (δ 3.5–4.0 ppm) .
Mass Spectrometry Molecular weight verificationESI-MS in positive ion mode; monitor for [M+H]⁺ peaks .
X-ray Crystallography Absolute stereochemistryRequires single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests should include:

  • Thermal Stability : Accelerated degradation studies at 40–60°C for 1–4 weeks, monitored via HPLC .
  • Photostability : Exposure to UV light (300–400 nm) to assess decomposition products ( ) .
  • Humidity Sensitivity : Store in desiccators with silica gel; avoid aqueous buffers unless lyophilized .
  • Solution Stability : Test in DMSO or ethanol at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets, and what are the limitations?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., proteases or kinases). Focus on morpholino and phenyl groups for hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .
  • Limitations : Force field inaccuracies for trifluoromethyl groups; solvent model simplifications may overlook entropy effects .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-buffer variations ().
  • Validate Purity : Re-test compound batches with ≥98% HPLC purity ( ) .
  • Check Metabolite Interference : Incubate compound with liver microsomes to identify active/inactive metabolites ( ) .

Q. What experimental designs are optimal for studying this compound’s environmental fate and degradation pathways?

  • Methodological Answer :

  • Aerobic/Anaerobic Biodegradation : Use OECD 301/311 guidelines with soil/water systems; monitor via LC-MS/MS .
  • Photodegradation : Expose to simulated sunlight (λ > 290 nm) in quartz reactors; identify byproducts via HRMS .
  • Ecotoxicity : Test on Daphnia magna or Vibrio fischeri using OECD 202/209 protocols ( ) .

Methodological Considerations

  • Safety Protocols : Always use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritancy (GHS Category 2).
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rates) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.